

# Review of literature on compounds related to HG-14-10-04

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## Compound of Interest

Compound Name: HG-14-10-04

Cat. No.: B607944

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An In-Depth Technical Review of **HG-14-10-04** and Related Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**HG-14-10-04** is a potent small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and mutant forms of the Epidermal Growth Factor Receptor (EGFR).<sup>[1]</sup> As a dual inhibitor, it holds potential for therapeutic applications in cancers driven by aberrant activity of these two critical receptor tyrosine kinases, such as non-small cell lung cancer (NSCLC). This document provides a comprehensive review of the available literature on **HG-14-10-04**, including its inhibitory activity, the signaling pathways it modulates, and general experimental methodologies relevant to its characterization.

## Quantitative Data

The inhibitory activity of **HG-14-10-04** has been quantified against ALK and various mutant EGFR kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below. This data indicates that **HG-14-10-04** is a highly potent inhibitor of ALK and specific EGFR mutants.

Target Kinase	IC50 (nM)
ALK	20
EGFR (LR/TM)	15.6
EGFR (19del/TM/CS)	22.6
EGFR (LR/TM/CS)	124.5

Data sourced from MedChemExpress.<sup>[1]</sup> The specific amino acid substitutions for the EGFR mutations denoted as LR/TM, 19del/TM/CS, and LR/TM/CS are not detailed in the available public literature but are likely described in the primary patent literature.

## Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values for **HG-14-10-04** are not available in the publicly accessible scientific literature. The data is consistently attributed to the patent US20120028924A1, the full text of which was not retrievable for this review.

However, based on standard practices for kinase inhibitor profiling, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ assay, is a common method. A general workflow for such an assay is provided below.

## General Representative Kinase Assay Protocol (TR-FRET)

This protocol is a generalized representation and not the specific protocol used for **HG-14-10-04**.

Objective: To determine the IC50 value of an inhibitor against a target kinase.

Materials:

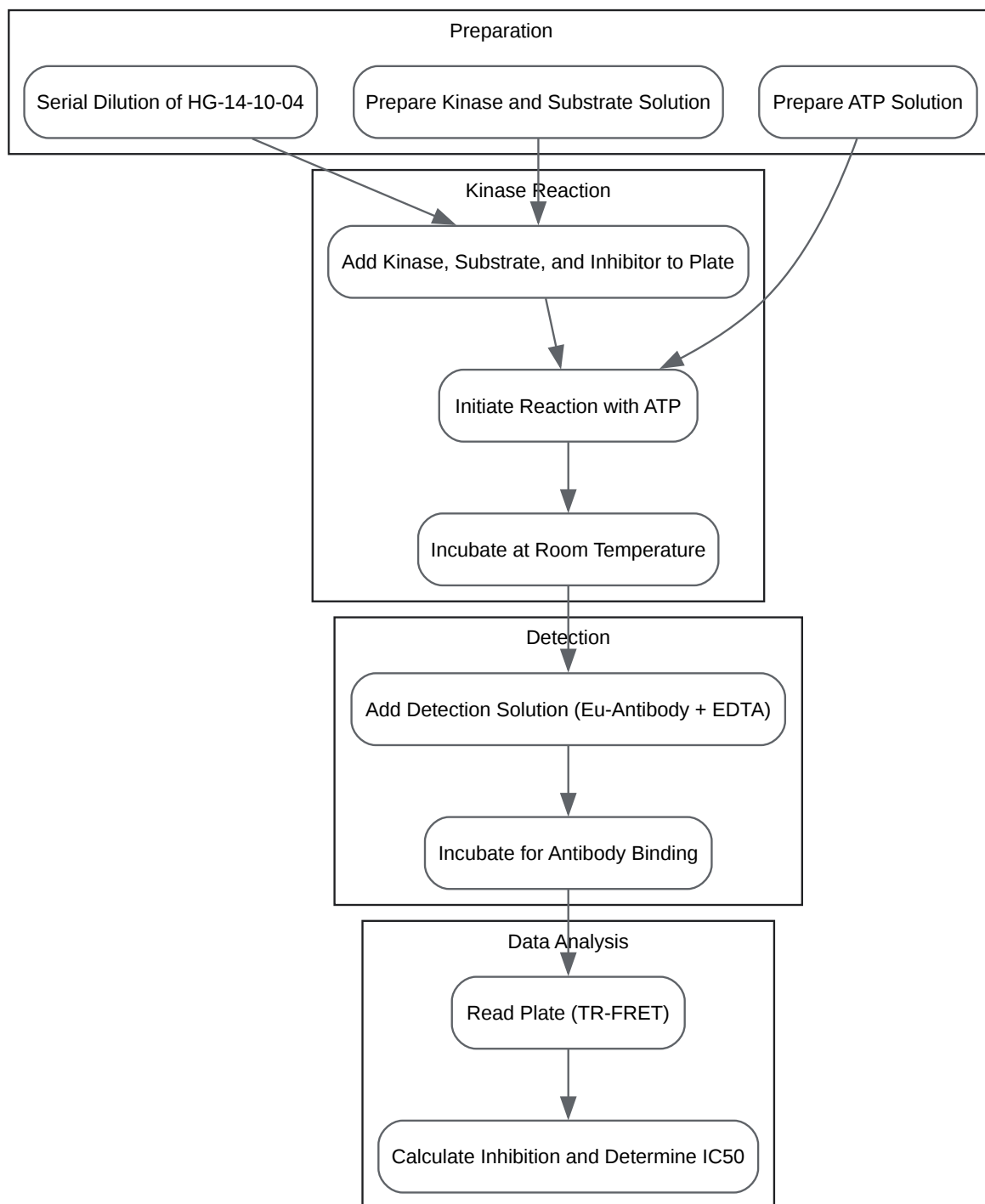
- Recombinant kinase (e.g., ALK, mutant EGFR)
- Fluorescently labeled substrate peptide
- Europium-labeled antibody specific for the phosphorylated substrate

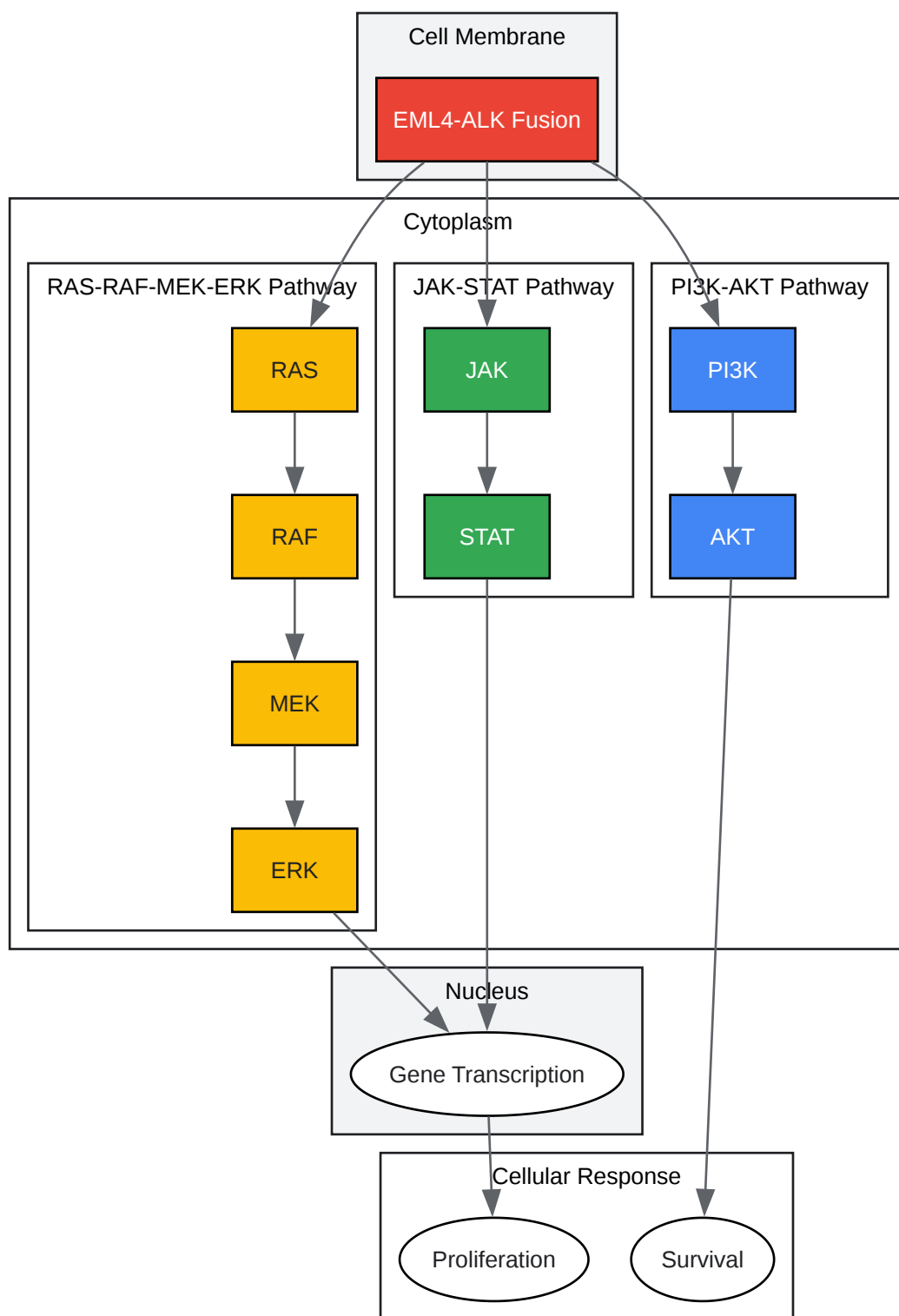
- ATP
- Assay buffer
- Test compound (**HG-14-10-04**)
- 384-well assay plates
- Plate reader capable of TR-FRET measurements

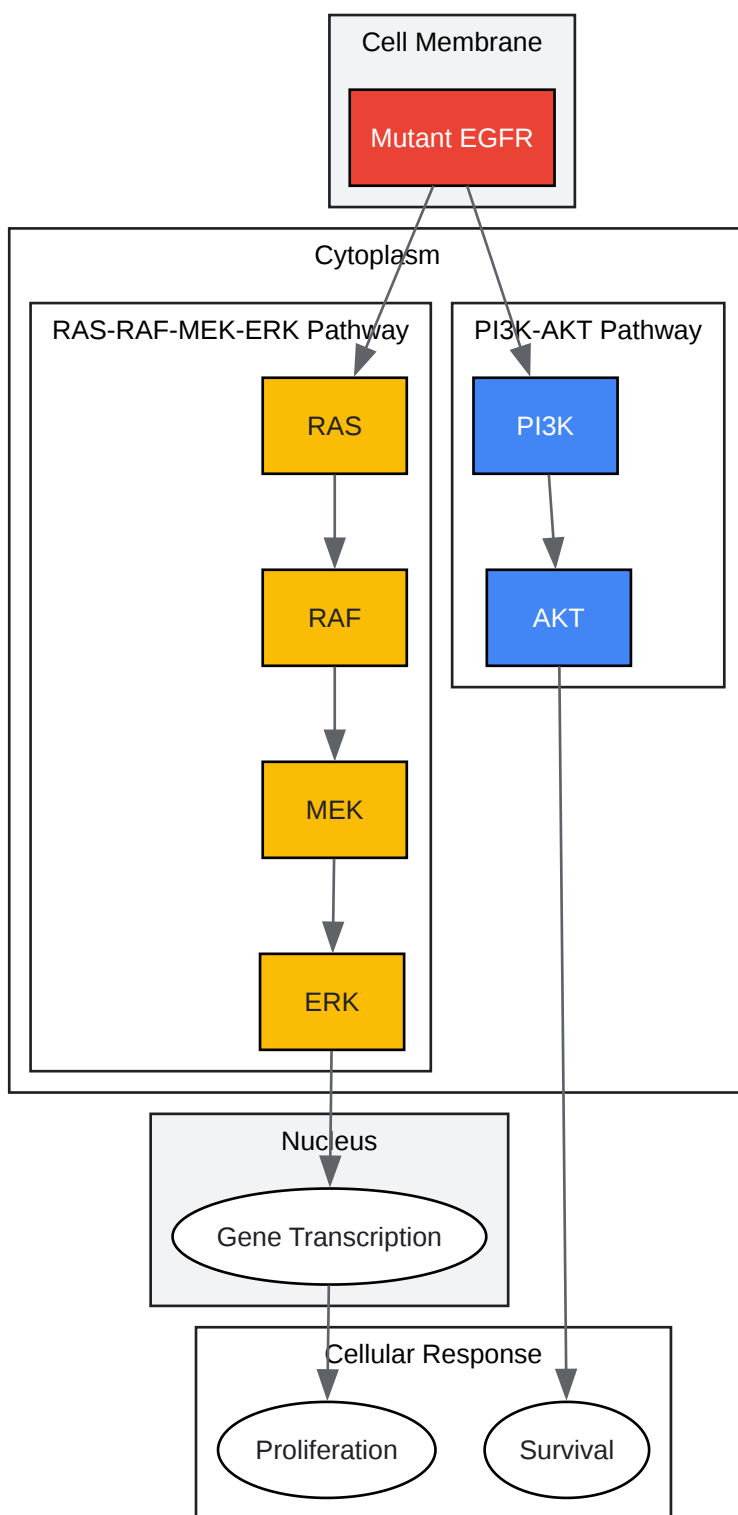
Procedure:

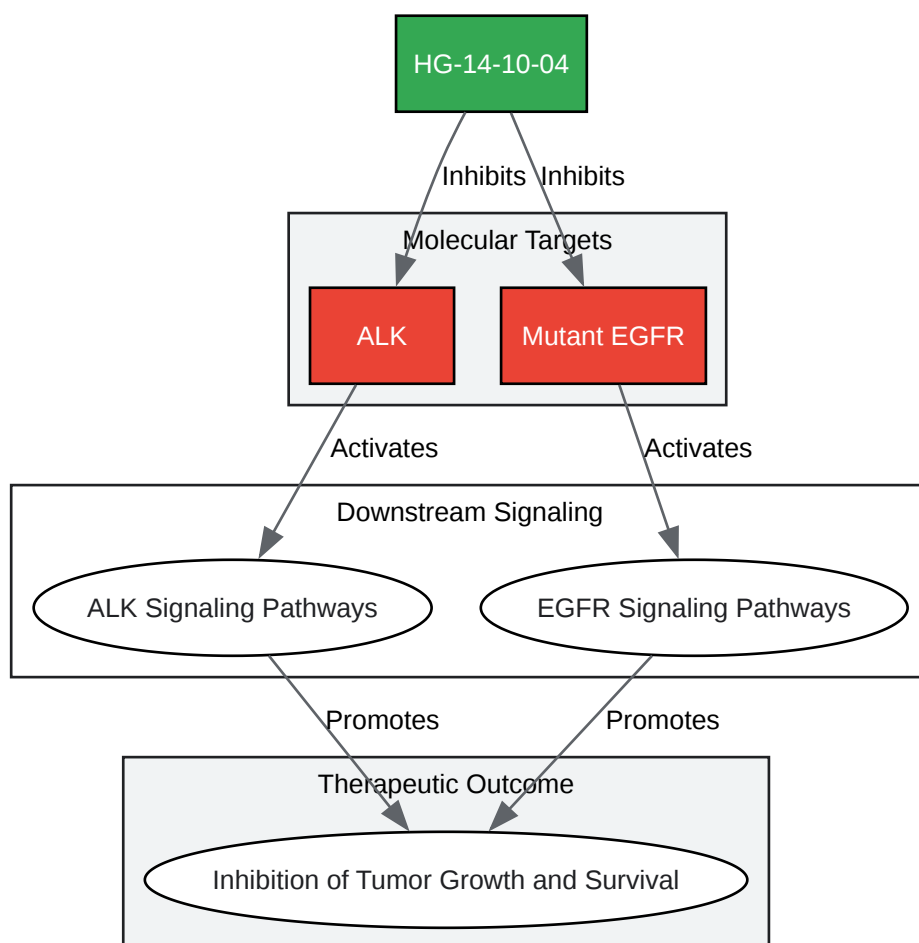
- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.
- **Kinase Reaction:** The kinase, substrate peptide, and test compound are added to the wells of the assay plate. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** A solution containing the Europium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to the wells. The plate is incubated for another period (e.g., 60 minutes) to allow for antibody binding.
- **Data Acquisition:** The plate is read on a TR-FRET-capable plate reader. The emission from the europium donor (at 615 nm) and the acceptor fluorophore on the substrate (at 665 nm) are measured.
- **Data Analysis:** The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC<sub>50</sub> value is determined by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:









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## References

- 1. [patents.justia.com](https://patents.justia.com) [patents.justia.com]
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